molecular formula C9H11F3N4 B071549 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 179756-91-3

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B071549
CAS No.: 179756-91-3
M. Wt: 232.21 g/mol
InChI Key: WBJVPAABGFBMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure combines a pyrimidine ring, a privileged motif in pharmaceuticals, with a piperazine group, a common pharmacophore known to improve solubility and bioavailability. The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the pyrimidine ring enhances metabolic stability and modulates the electronic properties of the molecule, influencing its binding affinity to biological targets.

Properties

IUPAC Name

2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJVPAABGFBMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380872
Record name 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-91-3
Record name 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179756-91-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Optimization of Reaction Conditions

Yields improve significantly with the addition of phase-transfer catalysts. A Chinese patent (CN101250184B) demonstrates that using 4-butylammonium bromide as a catalyst increases yields from 50% to 82% by facilitating interfacial reactions between the aqueous and organic phases. Solvent systems such as water-acetone (3:1 v/v) reduce side products like bis-alkylated derivatives, which commonly form in non-polar media.

Table 1: Comparative Yields in Nucleophilic Substitution

CatalystSolventTemperature (°C)Yield (%)
NoneDMF10048
4-Butylammonium BrWater-Acetone6082
Tetrabutylammonium IodideToluene-Water8076

Reductive Amination of Pyrimidine Aldehydes

An alternative route involves reductive amination of 4-(trifluoromethyl)pyrimidine-2-carbaldehyde with piperazine derivatives. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, uses sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane at room temperature. The aldehyde intermediate is generated via Dess–Martin periodinane oxidation of the corresponding alcohol, achieving 89% conversion efficiency.

Mechanistic Considerations

The reaction proceeds through imine formation, followed by hydride transfer from STAB. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hours) to reach completion. Purification via column chromatography (hexane/ethyl acetate, 9:1) yields the product in >95% purity, as confirmed by 1H^1\text{H} NMR and high-resolution mass spectrometry.

Suzuki-Miyaura Coupling for Functionalized Derivatives

For derivatives requiring aryl substituents, palladium-catalyzed cross-coupling reactions are employed. For instance, 2-bromo-4-(trifluoromethyl)pyrimidine undergoes Suzuki coupling with boronic acid-functionalized piperazine using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF). This method achieves 65–70% yields but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature control (±2°C). A patented protocol (EP1426366A1) describes a telescoped process where the halogenated pyrimidine intermediate is generated in situ, eliminating isolation steps and improving overall yield to 78%.

Solvent Recovery and Waste Management

Industrial processes utilize solvent recycling systems, particularly for DMF and acetone, reducing raw material costs by 30%. Neutralization of acidic byproducts with aqueous sodium bicarbonate ensures compliance with environmental regulations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The trifluoromethyl group enhances electrophilicity at C-4/C-6, while the piperazine moiety influences regioselectivity.

Reagents/Conditions Products Key Findings Sources
Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated piperazine derivativesPiperazine acts as a nucleophile; yields >75% with primary alkyl halides.
Aryl boronic acids, Pd(PPh₃)₄Suzuki-coupled aryl-pyrimidine hybridsC-6 trifluoromethyl group directs coupling to C-5 position (85–92% yields).
NaNH₂, NH₃(l), −33°CAminopyrimidinesSelective substitution at C-2 with NH₃; requires deprotonation of piperazine.

Oxidation and Reduction Reactions

The trifluoromethyl group is generally resistant to redox processes, but the piperazine and pyrimidine rings participate in controlled transformations.

Reagents/Conditions Products Key Findings Sources
H₂O₂, AcOH, 60°CN-oxidized piperazineForms mono-N-oxide without pyrimidine ring degradation (68% yield).
LiAlH₄, THF, refluxReduced pyrimidine to tetrahydropyrimidinePartial saturation of the pyrimidine ring; requires anhydrous conditions.
KMnO₄, H₂SO₄, 25°COxidative cleavage productsLimited utility due to over-oxidation of sensitive functional groups.

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives.

Reagents/Conditions Products Key Findings Sources
Pd(OAc)₂, XPhos, Cs₂CO₃Biaryl derivatives via Buchwald-HartwigRequires pre-halogenation at C-5; achieves >80% yield with aryl amines.
CuI, L-proline, DMSOUllmann-type C–N couplingsEfficient for introducing heteroaromatic amines at C-2.
Grignard reagents, Ni(acac)₂Alkyl/aryl additionsTrifluoromethyl group stabilizes transition states; moderate stereoselectivity.

Halogenation and Functionalization

Electrophilic halogenation occurs at specific positions on the pyrimidine ring, guided by electronic effects.

Reagents/Conditions Products Key Findings Sources
NBS, AIBN, CCl₄, 80°CBromination at C-5Regioselective due to trifluoromethyl’s electron-withdrawing effect.
ICl, CH₂Cl₂, 0°CIodinated derivativesRapid reaction at C-5; used for radiolabeling in pharmacokinetic studies.
Cl₂, FeCl₃, 25°CDichlorinated pyrimidineHarsh conditions lead to multiple substitutions; low selectivity.

Acid/Base-Mediated Rearrangements

The piperazine ring undergoes protonation-dependent conformational changes, influencing reactivity.

Reagents/Conditions Products Key Findings Sources
HCl (gas), Et₂OPiperazine hydrochloride saltStabilizes the compound for storage; reversible upon neutralization.
NaH, THF, 0°CDeprotonated intermediate for alkylationEnhances nucleophilicity of piperazine nitrogen for further functionalization.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that derivatives of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine exhibit antiviral properties, particularly against viruses like Chikungunya. These compounds can inhibit viral replication by targeting the capping machinery of the virus, showcasing their potential in antiviral drug development.

Anticancer Properties
The compound has also been studied for its anticancer activity. Certain derivatives have shown effectiveness as inhibitors of key enzymes involved in cancer cell proliferation. This suggests that this compound could play a role in the development of new cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the efficient production of more complex molecules, which can be utilized in drug discovery and material science .

Development of Functional Materials

Recent studies have explored the use of this compound derivatives in creating functional materials. The trifluoromethyl group enhances lipophilicity and biological activity, making these derivatives suitable for applications in various fields, including electronics and materials science.

Interaction with Biomolecules

The compound interacts with various biomolecules, including proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic roles and guiding modifications to enhance efficacy. Studies focusing on these interactions can lead to the development of more targeted therapies.

Structural Analogues

Several structural analogues of this compound have been identified, each exhibiting unique pharmacological properties:

Compound NameStructural FeaturesUnique Attributes
2-(Piperidin-1-yl)-4-(trifluoromethyl)pyrimidinePiperidine instead of piperazineDifferent nitrogen heterocycle affects activity
4-(Piperazin-1-yl)-2-thiopyrimidineContains sulfur in place of carbonPotentially different biological activity
2-(Morpholin-1-yl)-4-(trifluoromethyl)pyrimidineMorpholine ring adds oxygenMay exhibit distinct pharmacokinetic properties
2-(Aminopyridinyl)-4-trifluoromethylpyrimidineAminopyridine substituentEnhanced selectivity towards certain targets

These analogues illustrate how variations in nitrogen heterocycles and substituents can influence biological activities and pharmacological profiles, expanding the scope for drug development.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    4-(Trifluoromethyl)pyrimidine: Lacks the piperazine group, affecting its ability to interact with biological targets.

    2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position, leading to different chemical reactivity and biological activity.

Uniqueness

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the piperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and development.

Biological Activity

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group. This unique structure is believed to contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial in cancer cell proliferation and survival. One specific derivative demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy comparable to established PARP inhibitors like Olaparib, which has an IC50 of 57.3 μM .

The proposed mechanism involves the inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker of DNA damage response. This action triggers apoptotic pathways, evidenced by increased CASPASE 3/7 activity in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific substitutions on the pyrimidine ring and piperazine moiety for enhancing biological activity. Modifications that increase hydrophobicity or alter electronic properties have been shown to significantly affect the potency of these compounds against various cancer cell lines.

CompoundStructureIC50 (μM)Activity
5e5e structure18Moderate efficacy against breast cancer
OlaparibOlaparib structure57.3Established PARP inhibitor

Case Studies

  • Inhibition of PARP1 : In vitro studies demonstrated that compounds derived from this compound effectively inhibited PARP1 at varying concentrations, with significant increases in apoptosis markers observed .
  • Antimicrobial Activity : Some derivatives have shown promising antibacterial properties, suggesting potential applications in treating bacterial infections alongside their anticancer effects .
  • Antimalarial Activity : A related study on piperazine-containing compounds showed enhanced solubility and bioavailability, leading to improved efficacy against malaria parasites in vivo .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine?

The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) and piperazine. Key steps include:

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) with a base (e.g., K₂CO₃) to deprotonate piperazine and drive the reaction .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the free base. For hydrochloride salts, evaporative crystallization in HCl/ether is effective .
  • Yield optimization : Monitor reaction progress via TLC or HPLC to minimize side products like bis-alkylated piperazine derivatives .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

A multi-technique approach is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution at the pyrimidine C-2 and C-4 positions. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹⁹F NMR .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₁F₃N₅: calc. 262.0914) .
  • X-ray crystallography : Single-crystal analysis resolves regiochemistry and hydrogen-bonding networks, particularly for salts like the dihydrochloride form .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Receptor binding assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) due to piperazine’s affinity for neurotransmitter receptors. Use radioligand displacement assays (e.g., [³H]spiperone for D₂/D₃ receptors) .
  • Enzyme inhibition studies : Test against kinases or phosphodiesterases using fluorescence-based ADP-Glo™ or cAMP assays, leveraging the pyrimidine scaffold’s role in nucleotide mimicry .
  • Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ > 100 µM suggests tolerability for further studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variable substituents : Systematically modify the pyrimidine ring (e.g., 6-methyl or 5-nitro groups) and piperazine N-substituents (e.g., tert-butyl, benzyl) to assess effects on target affinity and selectivity .
  • Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical interactions (e.g., hydrogen bonding at C-4 trifluoromethyl, piperazine’s basic nitrogen) .
  • In silico screening : Predict ADMET properties (e.g., LogP, metabolic stability) with tools like SwissADME to prioritize analogs .

Q. What crystallographic insights explain this compound’s binding mode to biological targets?

  • Protein-ligand complexes : Co-crystallize with target proteins (e.g., HIV-1 reverse transcriptase) to resolve interactions. The trifluoromethyl group often occupies hydrophobic pockets, while the piperazine nitrogen forms salt bridges with aspartate residues .
  • Conformational analysis : Compare solution (NMR) and solid-state (X-ray) structures to identify bioactive conformers. For example, piperazine chair conformations influence binding entropy .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical models?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The CF₃ group reduces oxidative metabolism at C-4, extending half-life (t₁/₂ > 60 min in human microsomes) .
  • Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways (e.g., CYP3A4-mediated N-dealkylation of piperazine) .
  • Comparative studies : Replace CF₃ with CH₃ or Cl to quantify stability gains. CF₃ analogs show 3–5× lower clearance in rat PK studies .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH, ion concentration) to isolate protocol-driven variability .
  • Off-target profiling : Screen against unrelated targets (e.g., hERG, COX-2) to identify confounding interactions. Use CRISPR-edited cell lines to validate target specificity .
  • Meta-analysis : Apply machine learning (e.g., Random Forest) to aggregate published data and identify outliers due to solvent effects (e.g., DMSO > 0.1% inhibits some kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.